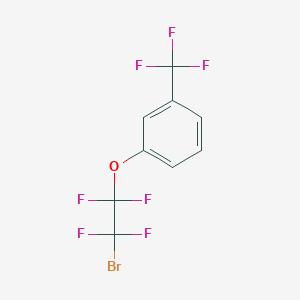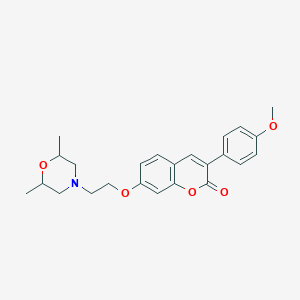
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with 3-(trifluoromethyl)phenol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides, thiols, or ethers.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.
科学的研究の応用
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential use in the development of new drugs due to its ability to interact with biological targets.
Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
作用機序
The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole: Similar structure but with a methoxy group instead of a trifluoromethyl group.
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene: Similar structure but with a methoxy group at a different position on the benzene ring.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but without the trifluoromethyl group.
Uniqueness
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific interactions with biological targets.
特性
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJMHVKLNYXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2489415.png)


![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3,4-dimethylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)
![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
